(S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide
Overview
Description
Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites .
Synthesis Analysis
The main building blocks of lignin, a type of phenolic compound, are the hydroxycinnamyl alcohols (or monolignols) coniferyl alcohol and sinapyl alcohol, with typically minor amounts of p-coumaryl alcohol . The monolignols are synthesized from Phe through the general phenylpropanoid and monolignol-specific pathways .
Molecular Structure Analysis
The structure of phenolic acids consists of a phenolic ring with an attached carbon chain bearing a carboxylic group . The most important compounds of this family are hydroxybenzoic (C6-C1) and hydroxycinnamic acids (C6-C3) .
Chemical Reactions Analysis
Lignin is a complex natural polymer resulting from the oxidative combinatorial coupling of 4-hydroxyphenylpropanoids . These polymers are deposited predominantly in the walls of secondarily thickened cells, making them rigid and impervious .
Physical and Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .
Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of benzamide derivatives has been explored for their potential antibacterial activities. For instance, N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and tested against various bacteria, showing activity against strains like Entrococcus faecalis and Staphylococcus aureus with specific minimum inhibitory concentration (MIC) values (Mobinikhaledi et al., 2006). This research highlights the potential use of such compounds in developing new antibacterial agents.
Pharmacological Activities
Another area of research focuses on the pharmacological activities of N-(3-hydroxyphenyl) benzamide derivatives. These compounds were synthesized and subjected to enzyme inhibition studies against enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase, showcasing their potential for therapeutic applications (Abbasi et al., 2014).
Antimicrobial Activity
The antimicrobial activities of N-(o-hydroxyphenyl)benzamides and phenylacetamides have also been investigated. Some derivatives demonstrated significant activity against Gram-negative bacteria like Klebsiella pneumoniae and Pseudomonas aureginosa, as well as antifungal activity against Candida albicans (Şener et al., 2000).
Chemoselective Synthesis
The chemoselective N-benzoylation of aminophenols to produce N-(2-hydroxyphenyl)benzamides highlights a method for synthesizing compounds of biological interest. This method underlines the versatility of benzamides in synthesizing biologically active compounds (Singh et al., 2017).
Material Science Applications
Beyond pharmaceutical applications, benzamide derivatives have found use in material science, such as in the synthesis of poly(benzoxazole) precursors for photopolymer applications. This demonstrates the compound's versatility extending into advanced material applications (Ebara et al., 2001).
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s known that the compound can undergo enzymatic reactions . For instance, it has been reported that BZ-TYR-Gly-NH2 can be rapidly hydrolyzed by chymotrypsin . This suggests that BZ-TYR-NH2 might interact with its targets in a similar manner, possibly acting as a substrate for certain enzymes.
Biochemical Pathways
For instance, tyrosine is synthesized from prephenate in a process that involves prephenate dehydrogenase (PDH) or arogenate dehydrogenase (ADH) . It’s possible that BZ-TYR-NH2 might interact with these or related pathways.
Pharmacokinetics
A study on similar compounds, such as n-acetyltyrosineamide (ac-tyr-nh2 or naya), has shown that these compounds can permeate lipid bilayers . This suggests that BZ-TYR-NH2 might have similar properties, potentially influencing its bioavailability.
Result of Action
It’s known that similar compounds can inhibit certain enzymatic activities . For instance, BZ-TYR-Gly-NH2 can be rapidly hydrolyzed by chymotrypsin , suggesting that BZ-TYR-NH2 might have similar inhibitory effects on certain enzymes.
Action Environment
It’s known that factors such as ph and temperature can influence the activity of enzymes and other proteins that bz-tyr-nh2 might interact with .
Future Directions
Properties
IUPAC Name |
N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c17-15(20)14(10-11-6-8-13(19)9-7-11)18-16(21)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H2,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBPBEKJXBRSGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974220 | |
Record name | N-[1-Hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58690-81-6 | |
Record name | (S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058690816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-Hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is N-Benzoyl-L-tyrosinamide a suitable substrate for studying chymotrypsin activity?
A1: Chymotrypsin is a proteolytic enzyme that catalyzes the hydrolysis of peptide bonds. N-Benzoyl-L-tyrosinamide serves as an effective substrate for chymotrypsin because it is hydrolyzed by the enzyme to produce ammonia []. This ammonia release can be easily measured using an ammonia gas-sensing electrode, providing a direct and quantifiable measure of chymotrypsin activity []. This method offers advantages over traditional spectrophotometric methods, which can be affected by turbidity and interference from degradation products [].
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